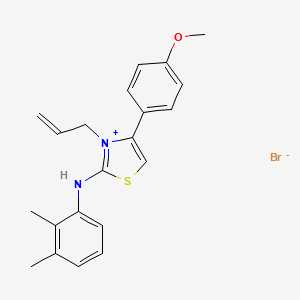

![molecular formula C13H10F2N4O B2372034 7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-26-6](/img/structure/B2372034.png)

7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

説明

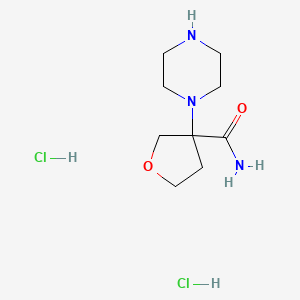

“7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C13H11F2N5O . It has an average mass of 291.256 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H11F2N5O/c1-7(21-11-3-2-8(14)6-9(11)15)10-4-5-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) . For a detailed molecular structure, it’s recommended to refer to a 3D molecular structure viewer or software .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.26 . The physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results. For detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or other technical documents related to this compound .科学的研究の応用

Synthesis and Chemical Properties

- Ring-Chain Isomerism: Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring-chain isomerization depending on the solvent and substituent length, leading to heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).

Biological Applications

- Antimicrobial Activity: New derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, synthesized through specific reactions, have shown in vitro antibacterial and antifungal activities comparable to ampicillin and fluconazole (Mostafa et al., 2008).

- Influenza Virus Inhibition: A study demonstrates the potential of certain [1,2,4]triazolo[1,5-a]pyrimidine compounds in inhibiting influenza virus RNA polymerase (Massari et al., 2017).

Synthesis Techniques

- One-Pot Synthesis: An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives using ionic liquid has been developed, offering advantages like short synthetic route and eco-friendliness (Li et al., 2011).

Crystal Structure Analysis

- Crystal Structure Studies: The crystal structures of various 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives have been analyzed, revealing different molecular arrangements influenced by intermolecular hydrogen bonds and other interactions (Boechat et al., 2014).

Overview of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold

- Medicinal Perspectives: The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for various pharmacological activities and is a focus in synthetic strategies and medicinal research. This scaffold has applications in areas like anticancer, antimicrobial, and anti-tubercular treatments (Merugu et al., 2022).

Safety and Hazards

作用機序

Target of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to affect various pathways related to their targets .

Result of Action

Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit various biological activities, including antiproliferative activities against cancer cells .

特性

IUPAC Name |

7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N4O/c1-8(20-12-3-2-9(14)6-10(12)15)11-4-5-16-13-17-7-18-19(11)13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXQJKAJKRZZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)